REACTION_CXSMILES
|
[C:1](Cl)(Cl)=[S:2].[CH3:5][NH:6][C:7]1[C:8]([NH2:16])=[CH:9][C:10]([N+:13]([O-:15])=[O:14])=[CH:11][CH:12]=1.CCN(CC)CC>C1COCC1>[CH3:5][N:6]1[C:7]2[CH:12]=[CH:11][C:10]([N+:13]([O-:15])=[O:14])=[CH:9][C:8]=2[NH:16][C:1]1=[S:2]
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Name
|
|
Quantity
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2.3 mL
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Type
|
reactant
|
Smiles
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C(=S)(Cl)Cl
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Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
5.01 g
|
Type
|
reactant
|
Smiles
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CNC=1C(=CC(=CC1)[N+](=O)[O-])N
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Name
|
|
Quantity
|
9.2 mL
|
Type
|
reactant
|
Smiles
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CCN(CC)CC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
|
Type
|
CUSTOM
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Details
|
After stirring at 0° C. for another 1 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
to warm to room temperature
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Type
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CONCENTRATION
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Details
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The mixture was then concentrated to about 100 ml, water (200 ml)
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Type
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ADDITION
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Details
|
was added
|
Type
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STIRRING
|
Details
|
the mix was stirred for 20 min
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Duration
|
20 min
|
Type
|
FILTRATION
|
Details
|
the product was collected by filtration
|
Type
|
WASH
|
Details
|
washed with small amount of cold CH2Cl2
|
Type
|
CUSTOM
|
Details
|
after drying
|
Type
|
WAIT
|
Details
|
left 5.16 g as a mustard yellow solid
|
Type
|
CUSTOM
|
Details
|
at 1.49 min.
|
Duration
|
1.49 min
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
CN1C(NC2=C1C=CC(=C2)[N+](=O)[O-])=S
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |